Compound Description: This class of compounds shares the core sydnone ring structure with varying aryl substituents. The research focuses on synthesizing these sydnones, particularly those with fluorine and bromine atoms on the benzene ring, and subsequently utilizing them in 1,3-dipolar cycloaddition reactions to create 1-(2-fluorophenyl)pyrazoles []. These compounds are characterized using NMR spectroscopy and single-crystal X-ray diffraction analysis, revealing interesting features like halogen bonding within their crystal structures.
Compound Description: FA2 is a synthetic heterocyclic compound investigated for its antidiabetic potential []. It demonstrates promising results in in vitro enzyme inhibition assays against α-glucosidase and α-amylase, with favorable binding energies predicted by molecular docking studies. Notably, FA2 exhibits better efficacy than the standard drug acarbose in alloxan-induced diabetic mice, improving biochemical parameters and preserving pancreatic morphology.
Compound Description: These compounds serve as building blocks for synthesizing oligoribonucleotides, particularly those with specific 2'-O-methylation patterns []. This approach utilizes the 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) group for protecting the 2'-hydroxyl group. These building blocks are crucial for assembling RNA sequences with controlled modifications, facilitating studies on RNA biochemistry.
Compound Description: FR120480 is a cholecystokinin-A antagonist that exhibits solvent-dependent optical rotation []. Its optical rotation correlates with the electron-donating properties of the solvent, suggesting the formation of hydrogen bonds between the solvent and the compound's NH groups, as corroborated by NMR and X-ray crystallography studies.
1-(2-Fluorophenyl)-1H-tetrazole-5(4H)-thione
Compound Description: This compound is studied for its crystal structure and intermolecular interactions, primarily through Hirshfeld surface analysis []. The crystal structure reveals that molecules form inversion dimers stabilized by N—H⋯S hydrogen bonds and are further connected by π–π stacking interactions.
Compound Description: This compound is synthesized through a thermal reaction involving an acyl(imidoyl)ketene intermediate []. It highlights the versatility of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones as starting materials for synthesizing complex heterocyclic structures.
Compound Description: This compound's structure is analyzed through single-crystal X-ray diffraction, revealing a planar thiazolidine ring and the presence of intramolecular C—H⋯S, C—H⋯F, and C—H⋯O interactions []. These findings contribute to understanding the conformational preferences and intermolecular interactions of such heterocyclic systems.
Compound Description: This compound's crystal structure is determined, revealing C—H⋯N, C—Cl⋯π interactions, and face-to-face π–π stacking interactions contributing to the crystal packing arrangement []. Hirshfeld surface analysis provides further insights into these intermolecular interactions.
Compound Description: This group encompasses various oligo- and poly-ribonucleotides synthesized using a solid-phase approach where the 2′-hydroxyl function of ribonucleoside building blocks is protected by the Fpmp group []. This method facilitates the efficient synthesis of RNA sequences, including those with mixed 2'-O-methylation patterns, which are valuable tools for studying RNA biochemistry.
Compound Description: These two compounds are studied for their crystal structures and intermolecular interactions using Hirshfeld surface analysis []. The crystal packing of both compounds is dominated by hydrogen bonding interactions, but other interactions such as C—Br⋯π and C—H⋯π are also observed.
Compound Description: This organic acid forms water-soluble salts, which are investigated for their potential in treating gastric acid-related diseases []. These salts, particularly pyroglutamate and lactate, demonstrate significantly higher solubility in water and artificial gastric juice compared to the parent compound (TAK-438). This improved solubility is crucial for developing effective pharmaceutical formulations.
Compound Description: This Schiff base compound exists in both enol and keto tautomeric forms, as revealed by X-ray crystallography []. The two forms are stabilized by intramolecular O—H⋯N (enol) and N—H⋯O (keto) hydrogen bonds, highlighting the influence of tautomerism on the compound's structure.
Compound Description: This compound's crystal structure is analyzed, revealing weak intermolecular C—H⋯F hydrogen bonds and π–π interactions contributing to its solid-state packing []. The molecular conformation observed in the crystal structure is attributed to a combination of intramolecular and intermolecular interactions.
Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), exhibiting selectivity for ENT2 over ENT1 []. Structure-activity relationship studies explored various modifications to the FPMINT scaffold, revealing that the 2-fluorophenyl moiety is crucial for inhibitory activity against both ENT1 and ENT2.
Compound Description: This compound's crystal structure is analyzed, revealing a non-planar conformation stabilized by intermolecular N—H⋯O, N—H⋯N, C—H⋯O, and C—H⋯F hydrogen bonds []. These interactions result in a three-dimensional supramolecular assembly within the crystal system.
Compound Description: This compound is investigated for its anti-inflammatory properties in a rat model of experimental pancreatitis []. Both intramuscular and intragastric administration of BKP-115 demonstrated a reduction in markers of inflammation and oxidative stress, suggesting potential therapeutic benefits.
Compound Description: This novel adamantan-based compound's crystal structure is characterized, revealing the formation of organic chains stabilized via C—H⋯π, N—H⋯S, and C—H⋯S interactions []. This analysis contributes to understanding the structural features and intermolecular forces within this class of compounds.
1-(2-Fluorophenyl)thiourea
Compound Description: This simple thiourea derivative serves as a model compound for studying N—H⋯S and N—H⋯Ph hydrogen bonding interactions []. Crystallographic analysis reveals that the dominant interaction involves ribbons of thiourea moieties linked by N—H⋯S=C hydrogen bonds, providing insights into the structural features governing these interactions.
Compound Description: This series of compounds represents analogs of the SMN2 splicing modulator branaplam (1) []. The research focuses on utilizing intramolecular 1,5-sulfur-oxygen (S···O) or 1,5-sulfur-halogen (S···X) interactions to constrain the conformation of the biaryl system, aiming to improve potency and drug-like properties.
Compound Description: This compound's crystal structure, determined via X-ray diffraction, reveals a dihedral angle of 63.29(8)° between the 4-fluorophenyl and 4-nitrophenyl rings []. The crystal packing is stabilized by C—H⋯O hydrogen bonds, C—Cl⋯π, C—F⋯π, and N—O⋯π interactions, providing insights into the intermolecular forces influencing its solid-state arrangement.
Compound Description: This compound's crystal structure, solved by X-ray diffraction, reveals intermolecular N—H⋯S hydrogen bonds forming centrosymmetric dimers that stack along the a axis []. This study elucidates the solid-state interactions and packing arrangements of this thiourea derivative.
Compound Description: E2006 is a potent and orally active orexin receptor antagonist developed through structure-activity relationship studies []. Modifications to a lead compound led to E2006, which demonstrated improved chemical and pharmacological properties, including favorable oral bioavailability and efficacy in an in vivo mouse model for sleep parameter measurements.
Compound Description: This compound and its pharmaceutically acceptable salts are patented for their potential in treating or preventing viral infections []. The specific antiviral activity and mechanism of action are not disclosed in the patent.
Compound Description: This compound's molecular geometry, determined by single-crystal X-ray diffraction, is compared with theoretical calculations using Hartree-Fock (HF) and density functional theory (DFT) methods []. The study demonstrates that DFT calculations at the B3LYP/6311++G(d,p) level accurately reproduce the experimentally observed structure.
Compound Description: Compound 5 is synthesized and characterized using various techniques, including single crystal X-ray diffraction and DFT calculations []. The molecule predominantly exists in the thione conformation. Biological evaluation revealed moderate acetylcholinesterase and α-glucosidase inhibition potential.
1-(2-Bromophenyl)-pyrrole-2,5-dione
Compound Description: This compound's solubility is studied in various binary aqueous solutions containing co-solvents like isopropanol, ethanol, N-methyl-2-pyrrolidinone, and methanol []. The research aims to understand the solubility behavior and preferential solvation of this compound in mixed solvent systems, which is crucial for pharmaceutical formulation development.
Compound Description: The crystal structure of this compound reveals its E conformation with respect to the azomethine double bond []. The molecule exists in an amido form, and its crystal packing is characterized by bifurcated N—H⋯(O,N) hydrogen bonds. The fluorine atom exhibits disorder over two sites due to the rotation of the fluorophenyl ring.
Compound Description: This chiral compound is a key intermediate in synthesizing anticancer drugs []. The study optimizes its synthesis from 2-bromobenzaldehyde and D-ethyl tartrate, achieving a 67.1% yield. The structure is confirmed by various spectroscopic techniques and X-ray single-crystal diffraction.
Compound Description: FFSA is a potential tubulin polymerization inhibitor. Computational studies, including molecular docking, molecular dynamics simulations, and binding free energy calculations, were used to investigate its binding to the colchicine site of tubulin []. The study identified key interactions contributing to FFSA's binding affinity and provided insights into its mechanism of action.
Compound Description: Compound 41 is a potent aldose reductase inhibitor (ARI) designed based on structure-activity relationship studies of spiro[isoquinoline-4(1H),3′-pyrrolidine]-1,2′,3,5′-(2H)-tetrones []. It demonstrates exceptional oral potency in preventing diabetic complications in rat models, surpassing the efficacy of existing ARIs.
Compound Description: This group includes several heterocyclic oxyacetic acid derivatives designed as potential diuretics []. These compounds were synthesized by substituting the benzisoxazole core with indazole, benzisothiazole, and benzisothiazole 1,1-dioxide rings while retaining the 2-fluorophenyl and 7-chloro substituents. The study evaluated their diuretic activity in mice and found that all analogs were less potent than the parent benzisoxazole compound.
Compound Description: This compound's crystal structure, determined via X-ray crystallography, reveals a non-planar conformation with various dihedral angles between its aromatic rings []. The crystal packing is characterized by weak C—H⋯O hydrogen bonds forming inversion dimers and π–π stacking interactions between specific aromatic rings.
Compound Description: This benzamide derivative is synthesized through a catalyst- and solvent-free microwave-assisted Fries rearrangement []. The study investigated the reaction mechanism using density functional theory (DFT) calculations, revealing the formation of an intimate ion pair as a key step in the rearrangement process.
N-[2-(Bisarylmethoxy)ethyl]-N'-(phenylpropyl)piperazines, GBR 12909 and 12935
Compound Description: These compounds, GBR 12909 and 12935, are known inhibitors of presynaptic monoamine neurotransmitter transporters []. A series of diamine, amine-amide, and piperazinone analogues were synthesized and evaluated for their ability to inhibit neurotransmitter reuptake. The study aimed to understand the structural requirements for transporter selectivity and potency.
Compound Description: This compound is formed by reacting N-(2-fluorophenyl)-N-phenylcarbamoyl chloride with alpha-chymotrypsin, resulting in a catalytically inactive enzyme []. Structural studies, including crystallography and fluorine NMR, reveal that the carbamoyl group adopts different conformations when bound to the enzyme compared to its free state. This research highlights the dynamic nature of ligand-protein interactions and the importance of conformational flexibility in drug design.
Compound Description: CPAM is a catecholic amide synthesized and investigated for its antioxidant, antidiabetic, and antibacterial activities []. It demonstrates potent blood sugar-lowering effects in streptozotocin-induced diabetic rats and shows antibacterial activity against various bacterial strains, including clinically drug-resistant Staphylococcus aureus.
Compound Description: TAK-438 is a novel potassium-competitive acid blocker (P-CAB) that demonstrates potent and long-lasting inhibition of gastric acid secretion []. It acts by inhibiting the gastric H+,K+-ATPase, offering a potential therapeutic advantage over traditional proton pump inhibitors (PPIs).
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.